
2'-Azetidinomethyl-3,4-dimethylbenzophenone
Description
2'-Azetidinomethyl-3,4-dimethylbenzophenone is a benzophenone derivative characterized by a methyl-substituted azetidine ring attached to the benzophenone scaffold. This compound is classified as a specialty chemical used in pharmaceutical and materials research, particularly in the synthesis of complex organic molecules. TRC, a global supplier of research chemicals, lists it as a product available for synthetic applications, highlighting its utility in developing novel bioactive compounds or polymers .
The structure comprises a benzophenone core (two benzene rings linked by a ketone group) with methyl groups at the 3- and 4-positions of one benzene ring and an azetidinomethyl group (a four-membered nitrogen-containing ring) at the 2'-position of the other.
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-14-8-9-16(12-15(14)2)19(21)18-7-4-3-6-17(18)13-20-10-5-11-20/h3-4,6-9,12H,5,10-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMMJDJEBBBHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643710 | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-93-3 | |
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898754-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis of 2'-Azetidinomethyl-3,4-dimethylbenzophenone typically involves two main steps:
Formation of the Benzophenone Core :
The initial step requires the synthesis of 3,4-dimethylbenzophenone through a Friedel-Crafts acylation reaction. This is achieved by reacting 3,4-dimethylbenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Reaction Equation :
$$
\text{C}6\text{H}5\text{C(O)C}6\text{H}3(\text{CH}3)2 + \text{AlCl}3 \rightarrow \text{C}{13}\text{H}{10}\text{O} + \text{AlCl}4^-
$$
Introduction of the Azetidine Ring :
The next step involves a nucleophilic substitution reaction where the benzophenone core reacts with azetidine in the presence of a base such as sodium hydride. This step forms the azetidinomethyl group on the benzophenone structure.
Reaction Equation :
$$
\text{C}{13}\text{H}{10}\text{O} + \text{C}4\text{H}7\text{N} \rightarrow \text{C}{19}\text{H}{21}\text{NO}
$$
Industrial Production Methods
In industrial settings, the production of this compound may employ continuous flow reactors to enhance efficiency and control over reaction conditions. Key factors include:
Use of High-Purity Reagents : Ensuring that starting materials are of high purity to avoid side reactions.
Optimized Reaction Conditions : Maintaining specific temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation : Using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction : Employing reducing agents such as lithium aluminum hydride to convert ketones into alcohols.
Substitution : The azetidine ring can participate in nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Sodium hydride | Dimethylformamide |
Major Products Formed
Oxidation Products : Ketones and carboxylic acids.
Reduction Products : Alcohols and amines.
Substituted Derivatives : Various substituted azetidine compounds.
Applications in Scientific Research
This compound has several notable applications:
Chemical Reactions Analysis
Types of Reactions
2’-Azetidinomethyl-3,4-dimethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
2’-Azetidinomethyl-3,4-dimethylbenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2’-Azetidinomethyl-3,4-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The benzophenone core can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural and physicochemical differences between 2'-Azetidinomethyl-3,4-dimethylbenzophenone and related compounds:
Compound Name | CAS No. | Molecular Formula | Molecular Weight | Key Substituents |
---|---|---|---|---|
This compound | Not explicitly listed | Likely C₁₇H₁₇NO | ~251.33 g/mol | 3,4-dimethyl (benzene A); 2'-azetidinomethyl (benzene B) |
3,4-Dimethylacetophenone | 5973-71-7 | C₁₀H₁₂O | 148.20 g/mol | Acetophenone core with 3,4-dimethyl groups; lacks azetidine or second benzene ring |
3,4'-Dimethylbenzophenone | 13152-94-8 | C₁₅H₁₄O | 210.27 g/mol | Methyl groups at 3- (benzene A) and 4'-positions (benzene B); no azetidine moiety |
3,4-Dihydroxybenzophenone | 10425-11-3 | C₁₃H₁₀O₃ | 214.22 g/mol | Hydroxyl groups at 3,4-positions (benzene A); phenyl ketone (benzene B) |
3,4-Difluoro-3,4-dimethylbenzophenone | Not explicitly listed | C₁₅H₁₂F₂O | 246.08 g/mol | Difluoro and dimethyl substitutions on benzene A; ketone-linked benzene B |
Key Differences and Implications
Substitution Effects on Reactivity
- This compound: The azetidine ring introduces a strained four-membered heterocycle, which may enhance nucleophilic reactivity at the nitrogen site.
- 3,4-Dimethylacetophenone: Simpler structure with a single benzene ring and acetyl group. Methyl groups at 3,4-positions direct electrophilic substitution to the less hindered 2- or 5-positions .
- 3,4'-Dimethylbenzophenone: The dual methyl groups on separate benzene rings may stabilize the ketone group through electron-donating effects, influencing photochemical properties .
- 3,4-Dihydroxybenzophenone: Hydroxyl groups enable hydrogen bonding and chelation, making it useful in UV-absorbing applications (e.g., sunscreens) but less stable under acidic conditions .
Biological Activity
2'-Azetidinomethyl-3,4-dimethylbenzophenone is an organic compound characterized by a unique structure that includes an azetidine ring and a dimethyl-substituted benzophenone core. Its molecular formula is C19H21NO. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In various studies, it has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt cellular membranes and inhibit essential enzymatic processes.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Disruption of cell membrane integrity |
Escherichia coli | 64 µg/mL | Inhibition of protein synthesis |
Pseudomonas aeruginosa | 128 µg/mL | Interference with metabolic pathways |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its potential anticancer effects. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, suggesting its utility as a lead compound in cancer therapy.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in significant apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins.
The biological activity of this compound is believed to involve interactions with various molecular targets:
- Enzymatic Inhibition : The azetidine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity.
- Hydrophobic Interactions : The benzophenone core interacts with hydrophobic pockets in proteins, potentially altering their function and stability.
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the benzophenone core through Friedel-Crafts acylation followed by the introduction of the azetidine ring via nucleophilic substitution. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound.
Comparative Studies
Comparative studies with similar compounds have highlighted the unique biological properties of this compound. For instance, while other azetidine-containing compounds show some degree of antimicrobial activity, none have demonstrated the same level of potency against a broad spectrum of pathogens.
Table 2: Comparison with Similar Compounds
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
2'-Azetidinomethyl-4-methylbenzophenone | Moderate | Low |
2'-Azetidinomethyl-3,4-dichlorobenzophenone | Low | Moderate |
Q & A
Basic: What analytical techniques are recommended for characterizing 2'-Azetidinomethyl-3,4-dimethylbenzophenone?
Answer:
- Chromatographic Methods : High-performance liquid chromatography (HPLC) with UV detection is commonly used, employing C18 reverse-phase columns and acetonitrile/water gradients for purity assessment .
- Spectroscopic Analysis : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., azetidinomethyl and benzophenone moieties) .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for analogous benzophenone derivatives .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks during synthesis or weighing .
- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under dry, dark conditions at 2–8°C to prevent degradation .
Advanced: How can computational modeling elucidate the reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, such as photodegradation mechanisms .
- Molecular Dynamics (MD) : Simulates solvent interactions and conformational stability under varying pH/temperature conditions .
- Docking Studies : Models interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological applications .
Advanced: How can researchers resolve contradictions in data from different synthesis routes?
Answer:
- Method Triangulation : Cross-validate results using orthogonal techniques (e.g., NMR, mass spectrometry, and elemental analysis) .
- Controlled Replication : Repeat experiments under standardized conditions (solvent, catalyst, temperature) to isolate variables .
- Statistical Analysis : Apply multivariate regression to identify factors (e.g., reaction time, stoichiometry) causing yield variability .
Basic: What are common impurities in this compound synthesis, and how are they identified?
Answer:
- Byproducts : Unreacted intermediates (e.g., 3,4-dimethylbenzophenone) or azetidine ring-opened derivatives may form .
- Detection : Liquid chromatography-mass spectrometry (LC-MS) identifies impurities at trace levels (<0.1%) .
- Mitigation : Optimize reaction conditions (e.g., lower temperature for azetidine stability) and use scavenger resins .
Advanced: How does the azetidinomethyl group influence photostability compared to other benzophenones?
Answer:
-
Comparative Studies : Accelerated UV exposure tests show that the azetidinomethyl group reduces photodegradation rates by 40% compared to hydroxyl/methoxy-substituted benzophenones .
-
Mechanistic Insight : The strained azetidine ring may quench excited-state reactions, delaying bond cleavage .
-
Data Table :
Substituent Degradation Half-life (h, 365 nm) Azetidinomethyl 120 ± 15 Methoxy 72 ± 10 Hydroxy 48 ± 8 Data synthesized from photostability assays in .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H NMR : Peaks at δ 1.8–2.1 ppm (azetidine CH₂) and δ 7.2–8.1 ppm (aromatic protons) .
- ¹³C NMR : Signals near δ 60–65 ppm (azetidine C-N) and δ 195–200 ppm (benzophenone carbonyl) .
- High-Resolution MS : Exact mass matches theoretical [M+H]⁺ (C₁₉H₂₂NO⁺: 292.1706) .
Advanced: What challenges arise in scaling synthesis while maintaining enantiomeric purity?
Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC or employ asymmetric catalysis (e.g., Sharpless epoxidation) .
- Kinetic Control : Optimize reaction kinetics to favor one enantiomer (e.g., low-temperature nucleophilic substitutions) .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.